Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827856
InChI: InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)13-6-4-12(5-7-13)10-18-11-17-9-8-14(18)19/h4-9,11H,10H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=NC=CC2=O
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol

Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate

CAS No.:

Cat. No.: VC13827856

Molecular Formula: C16H18N2O3

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate -

Specification

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
IUPAC Name tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate
Standard InChI InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)13-6-4-12(5-7-13)10-18-11-17-9-8-14(18)19/h4-9,11H,10H2,1-3H3
Standard InChI Key HZLSOZDDPGGUND-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=NC=CC2=O
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=NC=CC2=O

Introduction

Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate is a chemical compound with the molecular formula C16H18N2O3. It is identified by the PubChem Compound ID 153607294. This compound is of interest in biochemical research due to its potential biological activities, particularly as a biochemical probe .

Biological Activities and Research Findings

Research on tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate indicates its potential as a biochemical probe. Biochemical probes are compounds used to study biological processes or to detect specific biomolecules. The presence of a pyrimidine ring, which is a component of nucleic acids, suggests that this compound might interact with DNA or RNA-related enzymes or proteins.

Biological ActivityDescription
Biochemical ProbePotential for studying biological processes or detecting biomolecules
Interaction with Nucleic AcidsPossible interaction due to the pyrimidine ring

Synthesis and Availability

The synthesis of tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate typically involves organic chemistry techniques, such as esterification and alkylation reactions. This compound is available from various chemical suppliers for research purposes.

Synthesis MethodDescription
Organic SynthesisInvolves esterification and alkylation reactions
AvailabilityAvailable from chemical suppliers for research

Future Research Directions

Future research on tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate could focus on its specific interactions with biological systems, such as enzymes or receptors. Additionally, exploring its potential applications in drug discovery or as a tool for studying cellular processes could be fruitful areas of investigation.

Future Research AreaDescription
Biological InteractionsStudying interactions with enzymes or receptors
Drug DiscoveryExploring potential applications in drug development

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